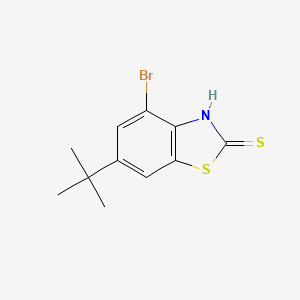
4-Bromo-6-T-butyl-2-mercaptobenzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-6-T-butyl-2-mercaptobenzothiazole is an organosulfur compound with the molecular formula C11H12BrNS2. It is a derivative of benzothiazole, characterized by the presence of a bromine atom at the 4th position, a tert-butyl group at the 6th position, and a mercapto group at the 2nd position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-T-butyl-2-mercaptobenzothiazole typically involves the bromination of 6-T-butyl-2-mercaptobenzothiazole. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the 4th position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-6-T-butyl-2-mercaptobenzothiazole undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfonic acids or sulfoxides.
Reduction: The bromine atom can be reduced to form the corresponding hydrogen derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium thiolate or primary amines.
Major Products:
Oxidation: Sulfonic acids or sulfoxides.
Reduction: 6-T-butyl-2-mercaptobenzothiazole.
Substitution: Various substituted benzothiazoles depending on the nucleophile used.
Scientific Research Applications
4-Bromo-6-T-butyl-2-mercaptobenzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of rubber additives, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-6-T-butyl-2-mercaptobenzothiazole involves its interaction with various molecular targets and pathways. The mercapto group can form covalent bonds with thiol groups in proteins, affecting their function. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to biological targets. These interactions can modulate enzymatic activities and cellular processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
2-Mercaptobenzothiazole: Lacks the bromine and tert-butyl groups, making it less sterically hindered and potentially more reactive.
4-Bromo-2-mercaptobenzothiazole: Similar structure but lacks the tert-butyl group, affecting its solubility and reactivity.
6-T-butyl-2-mercaptobenzothiazole: Lacks the bromine atom, which influences its chemical reactivity and biological activity.
Uniqueness: 4-Bromo-6-T-butyl-2-mercaptobenzothiazole is unique due to the combined presence of the bromine atom and tert-butyl group, which confer specific steric and electronic properties
Properties
IUPAC Name |
4-bromo-6-tert-butyl-3H-1,3-benzothiazole-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNS2/c1-11(2,3)6-4-7(12)9-8(5-6)15-10(14)13-9/h4-5H,1-3H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOKOFHNXNYZDHR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C(=C1)Br)NC(=S)S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70682034 |
Source


|
| Record name | 4-Bromo-6-tert-butyl-1,3-benzothiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70682034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1199773-20-0 |
Source


|
| Record name | 4-Bromo-6-tert-butyl-1,3-benzothiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70682034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
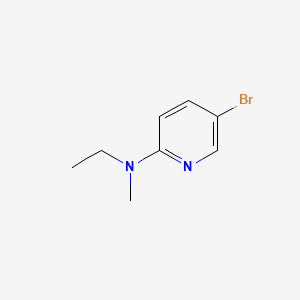

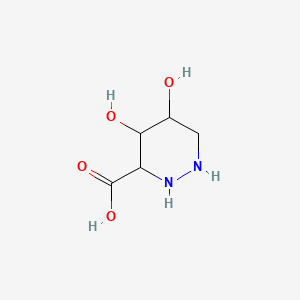
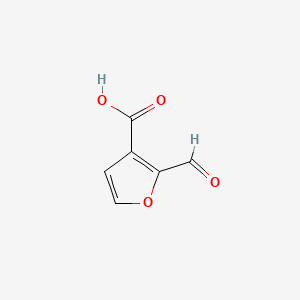
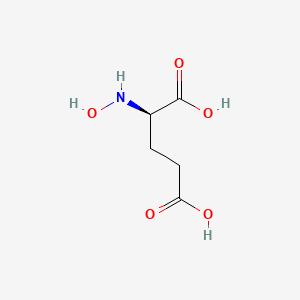
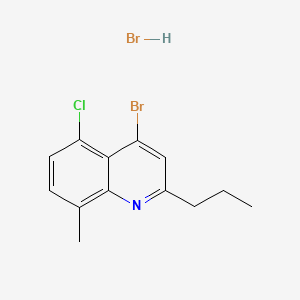
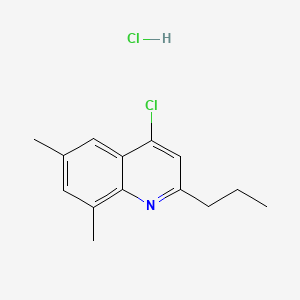
![5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B598054.png)

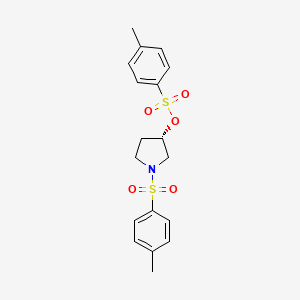
![3-Amino-3-benzo[1,3]dioxol-5-yl-propan-1-ol hydrochloride](/img/structure/B598058.png)
![2-(2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octan-2-yl)isoindoline-1,3-dione](/img/structure/B598059.png)
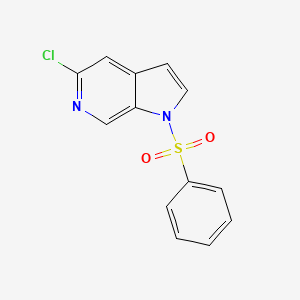
![Ethyl 7-Chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B598062.png)
